molecular formula C13H21NO2 B8332385 (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol

(1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol

Cat. No. B8332385
M. Wt: 223.31 g/mol
InChI Key: ZDPDXFMSJLMHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-amino-1-(4-methoxyphenyl)-4-methylpentan-1-ol

InChI

InChI=1S/C13H21NO2/c1-9(2)8-12(14)13(15)10-4-6-11(16-3)7-5-10/h4-7,9,12-13,15H,8,14H2,1-3H3

InChI Key

ZDPDXFMSJLMHEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C1=CC=C(C=C1)OC)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxyimino-1-(4-methoxyphenyl)-4-methyl-pentane-1-one (8.72 g; 37.1 mmol) was dissolved in acetic acid (88 ml). The solution was added with 5% palladium-charcoal (0.87 g) and the reactant was catalytically hydrogenated at normal pressure and at 80° C. until hydrogen was absorbed in a molar amount of three times that of the reactant. After removal of the catalyst by filtration, the acetic acid was removed under reduced pressure. The residue was dissolved in 1N hydrochloric acid (80 ml). The solution was washed twice with ether (30 ml) and the aqueous layer was basified with a 20% aqueous solution of sodium hydroxide. The aqueous layer thus treated was extracted three times with chloroform and the extracts were combined together and then washed once with brine. The resulting extract was dried over sodium sulfate and the solvent was removed by distillation under reduced pressure to give light-yellowish crystals (6.80 g). The crystals were recrystallized from benzene and hexane to obtain 5.24 g of the intended compound as white crystals (yield: 63%).
Name
2-Hydroxyimino-1-(4-methoxyphenyl)-4-methyl-pentane-1-one
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.87 g
Type
catalyst
Reaction Step Three

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